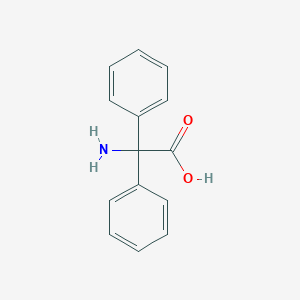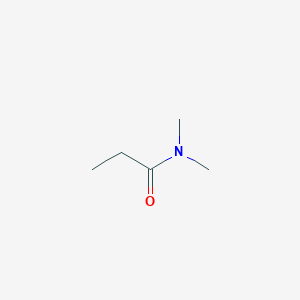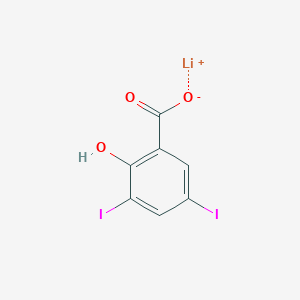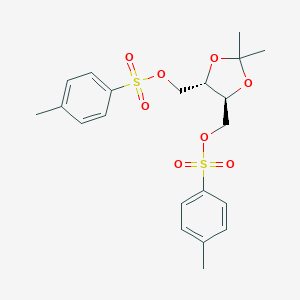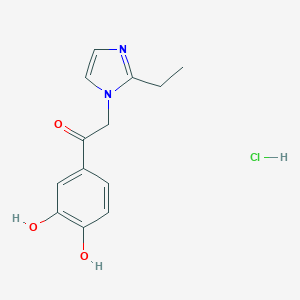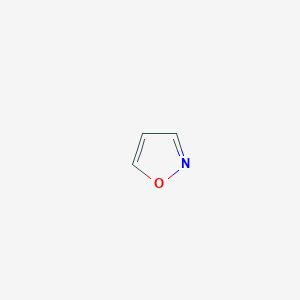
Isoxazol
Übersicht
Beschreibung
Isoxazol ist eine fünf-gliedrige heterozyklische Verbindung, die ein Sauerstoffatom und ein Stickstoffatom an benachbarten Positionen im Ring enthält. Es ist ein elektronenreiches Azol und bekannt für seine einzigartigen chemischen Eigenschaften und biologischen Aktivitäten . This compound und seine Derivate kommen in verschiedenen Naturprodukten vor und haben wichtige Anwendungen in der Pharmazie, Landwirtschaft und Materialwissenschaft .
Wissenschaftliche Forschungsanwendungen
Isoxazole has a wide range of scientific research applications:
Wirkmechanismus
Isoxazole is a five-membered heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities . This article will delve into the mechanism of action of Isoxazole, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Isoxazole derivatives have been found to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimicrobial activities . These derivatives act as an anticancer agent with different mechanisms like inducing apoptosis, aromatase inhibition, disturbing tubulin congregation, topoisomerase inhibition, HDAC inhibition, and ERα inhibition .
Mode of Action
The mode of action of Isoxazole derivatives involves various mechanisms. For instance, in their role as anticancer agents, they induce apoptosis, inhibit aromatase, disturb tubulin congregation, inhibit topoisomerase, inhibit HDAC, and inhibit ERα . These interactions with their targets lead to changes that contribute to their biological activity.
Biochemical Pathways
Isoxazole and its derivatives affect various biochemical pathways. For instance, they can induce apoptosis, a process that leads to programmed cell death, which is crucial in preventing the proliferation of cancer cells . They also inhibit the function of topoisomerases, enzymes that play a key role in DNA replication .
Result of Action
The result of Isoxazole’s action at the molecular and cellular level is largely dependent on its mode of action. For instance, its ability to induce apoptosis can lead to the death of cancer cells . Similarly, its inhibition of topoisomerases can interfere with DNA replication, thereby inhibiting the proliferation of cancer cells .
Biochemische Analyse
Biochemical Properties
Isoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . These interactions are crucial for their anti-inflammatory effects. Isoxazole also exhibits antimicrobial properties by interacting with bacterial and fungal proteins, inhibiting their growth and proliferation .
Cellular Effects
Isoxazole affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole derivatives have been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, isoxazole can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of isoxazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Isoxazole derivatives bind to the active sites of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues . Isoxazole also affects gene expression by modulating transcription factors and signaling pathways involved in inflammation and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoxazole change over time. Isoxazole is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term studies have shown that isoxazole maintains its biological activity for several days in vitro . Its stability and degradation can vary depending on the specific derivative and experimental conditions .
Dosage Effects in Animal Models
The effects of isoxazole vary with different dosages in animal models. At low doses, isoxazole exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At high doses, isoxazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic window is narrow, and careful dosage optimization is required to avoid toxicity .
Metabolic Pathways
Isoxazole is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active or inactive metabolites . Isoxazole can also affect metabolic flux and metabolite levels by modulating enzyme activities and metabolic pathways . For example, isoxazole derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and other inflammatory mediators .
Transport and Distribution
Isoxazole is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Isoxazole derivatives have been found to accumulate in specific tissues, such as the liver and kidneys, where they exert their biological effects . The localization and accumulation of isoxazole can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of isoxazole is crucial for its activity and function. Isoxazole can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, isoxazole derivatives have been found to localize in the mitochondria, where they modulate mitochondrial function and induce apoptosis in cancer cells . The subcellular localization of isoxazole can also affect its interactions with biomolecules and its overall biological activity .
Vorbereitungsmethoden
Isoxazol kann durch verschiedene Verfahren synthetisiert werden, darunter:
1,3-Dipolare Cycloaddition: Dieses Verfahren beinhaltet die Reaktion von Nitriloxiden mit Alkinen zur Bildung von Isoxazolringen.
Reaktion mit Hydroxylamin: This compound kann auch durch Reaktion von Hydroxylamin mit 1,3-Diketonen oder Derivaten der Propiolsäure synthetisiert werden.
Metallfreie Synthesewege: Neuere Entwicklungen konzentrieren sich auf umweltfreundliche, metallfreie Synthesewege unter Verwendung von Festphasen-, Mikrowellen- und Ultraschallverfahren.
Analyse Chemischer Reaktionen
Isoxazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: This compound kann unter bestimmten Bedingungen oxidiert oder reduziert werden, was zur Bildung verschiedener Derivate führt.
Substitutionsreaktionen: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Cycloadditionsreaktionen: This compound ist bekannt für seine Fähigkeit, 1,3-dipolare Cycloadditionsreaktionen einzugehen, wodurch verschiedene substituierte Isoxazole gebildet werden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Nitriloxide, Alkine, Hydroxylamin und verschiedene Katalysatoren wie Kupfer (I) und Ruthenium (II) . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind substituierte Isoxazole und andere heterozyklische Verbindungen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Medizin: This compound bildet die Grundlage für verschiedene Medikamente, darunter COX-2-Inhibitoren und Neurotransmitter-Agonisten.
Industrie: This compound wird bei der Herstellung von Pestiziden, Herbiziden und anderen Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound und seinen Derivaten umfasst verschiedene molekulare Zielstrukturen und Signalwege. Beispielsweise aktivieren einige Isoxazolderivate den AMPK/PEPCK/G6Pase-Signalweg, was sie zu potenziellen Kandidaten für Antidiabetika macht . Die einzigartige elektronenreiche Struktur von this compound ermöglicht die Interaktion mit mehreren biologischen Zielstrukturen, was zu vielfältigen therapeutischen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Isoxazol wird oft mit anderen ähnlichen heterozyklischen Verbindungen verglichen, wie z. B.:
Oxazol: Ein Analogon mit dem Stickstoffatom in Position 3.
Pyrrol: Ein Analogon ohne das Sauerstoffatom.
Die Einzigartigkeit von this compound liegt in der Kombination von Stickstoff- und Sauerstoffatomen in benachbarten Positionen, die ihm besondere chemische und biologische Eigenschaften verleiht . Dies macht this compound zu einem wertvollen Gerüst in der Medikamentenforschung und -entwicklung .
Eigenschaften
IUPAC Name |
1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAPFRYPJLPFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059775 | |
| Record name | Isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | Isoxazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
45.5 [mmHg] | |
| Record name | Isoxazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
288-14-2 | |
| Record name | Isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOXAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxazole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00SRW0M6PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of an isoxazole ring?
A1: Isoxazole is a five-membered heterocyclic aromatic compound containing one oxygen atom and one nitrogen atom. The nitrogen atom is adjacent to the oxygen atom.
Q2: How can isoxazoles be synthesized?
A2: Isoxazoles can be synthesized via various routes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes []. Another approach utilizes the reaction of β-keto ethyleneacetals with hydroxylamine, followed by acid-catalyzed cyclization [].
Q3: Can you provide an example of a specific isoxazole derivative and its spectroscopic data?
A3: Let's take the example of ethyl 3-(9-chloro-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate []. While the full spectroscopic data isn't provided in the paper, it mentions the compound's crystal structure, revealing key information about its conformation and interactions. The isoxazole ring in this molecule is roughly orthogonal to the anthrone ring. The ester group is almost coplanar with the isoxazole ring. The crystal structure also highlights weak C—H⋯O and C—H⋯N interactions that contribute to the three-dimensional network of the compound.
Q4: How does the presence of substituents on the isoxazole ring affect its properties?
A4: The nature and position of substituents significantly influence the reactivity, stability, and biological activity of isoxazole derivatives. For instance, electron-withdrawing groups can enhance the reactivity towards nucleophilic attack []. The introduction of bulky substituents can impact the compound's conformation and interactions with biological targets [].
Q5: Can isoxazoles undergo ring transformations?
A5: Yes, under certain conditions, isoxazoles can undergo ring transformations to yield other heterocyclic compounds. For instance, they can be converted into furan and pyran derivatives through a ring-opening reaction followed by nucleophilic attack and heterocyclization [].
Q6: What are some notable biological activities exhibited by isoxazole derivatives?
A6: Isoxazoles display a wide array of biological activities, including antifungal [], antibacterial [], anticancer [, ], anti-inflammatory [], and hypoglycemic effects []. This diversity stems from their ability to interact with various biological targets.
Q7: How do isoxazoles interact with their biological targets?
A7: The mechanisms of action of isoxazoles are diverse and depend on the specific derivative and its target. Some isoxazoles inhibit enzymes involved in crucial metabolic pathways. For example, Leflunomide, a 5-methylisoxazole-4-carboxamide derivative, is metabolized to teriflunomide, which inhibits dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis []. This inhibition disrupts DNA and RNA synthesis, impacting cell proliferation. Other isoxazoles exert their effects by binding to receptors or modulating signaling pathways.
Q8: Are there any approved drugs containing the isoxazole moiety?
A8: Yes, several drugs containing the isoxazole ring are currently approved for clinical use. Leflunomide, as mentioned earlier, is used to treat rheumatoid arthritis []. Fluralaner, a potent insecticide and acaricide, is another example [].
Q9: How does the structure of an isoxazole derivative relate to its biological activity?
A9: The structure-activity relationship (SAR) is crucial for understanding and optimizing the biological activity of isoxazoles. Modifications to the substituents, their position on the isoxazole ring, and the overall molecular scaffold can dramatically affect potency, selectivity, and even the mechanism of action [, ].
Q10: Can you provide a specific example of how structural modifications influence the biological activity of isoxazole derivatives?
A10: Certainly. In a study exploring the antidiabetic potential of trifluoromethylated flavonoid-based isoxazoles, researchers found that the position and nature of substituents significantly impacted the inhibition of α-amylase, a key enzyme involved in carbohydrate digestion []. For instance, compound 3b, featuring a specific arrangement of substituents, exhibited the most potent inhibitory activity, comparable to acarbose, a known α-amylase inhibitor.
Q11: What are the challenges associated with the development of isoxazole-based drugs?
A11: Despite their promise, the development of isoxazole-based drugs faces hurdles such as potential toxicity, metabolic instability, and unfavorable pharmacokinetic properties. Researchers are actively exploring strategies to overcome these challenges, including structural modifications to improve target selectivity, metabolic stability, and drug-like properties.
Q12: Have any studies investigated the toxicity of isoxazole derivatives?
A12: Yes, toxicological studies are crucial for assessing the safety of isoxazole derivatives. For example, research on leflunomide and teriflunomide has highlighted concerns about potential liver toxicity and teratogenicity [].
Q13: How are researchers addressing the toxicity concerns associated with isoxazole-based drugs?
A13: One approach involves modifying the isoxazole scaffold to reduce the likelihood of toxic metabolites. For instance, shifting the carbonyl group from the 4-position to the 3-position in isoxazolecarboxamide derivatives was found to decrease toxicity while retaining anti-inflammatory activity [].
Q14: Are isoxazoles used in applications beyond medicinal chemistry?
A14: While their biological activity has garnered significant attention, isoxazoles also find applications in other fields. Their unique electronic properties make them suitable building blocks for materials science, particularly in the development of organic semiconductors and luminescent materials [].
Q15: What role do computational methods play in isoxazole research?
A15: Computational chemistry is an indispensable tool for isoxazole research, aiding in understanding their structure, reactivity, and interactions with biological targets. Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies provide valuable insights for designing new isoxazole-based compounds with improved properties [, ].
Q16: Can you elaborate on the use of computational methods in optimizing the biological activity of isoxazoles?
A16: In a study focusing on histone deacetylase (HDAC) inhibitors, researchers utilized molecular docking studies to design novel isoxazole- and pyrazole-based probes []. These simulations helped to understand how the designed molecules interacted with the active site of HDAC enzymes and optimize their inhibitory potency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


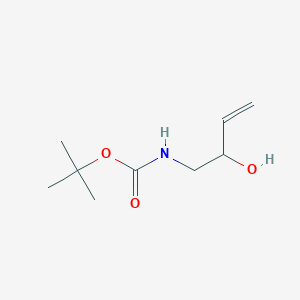
![1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B147088.png)
